Thiocyanicacid2-(1H-Indol-3-yl)ethylester
CAS No.: 75121-75-4
Cat. No.: VC8292704
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75121-75-4 |
---|---|
Molecular Formula | C11H10N2S |
Molecular Weight | 202.28 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)ethyl thiocyanate |
Standard InChI | InChI=1S/C11H10N2S/c12-8-14-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2 |
Standard InChI Key | YQAYFJPGYPUGDY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCSC#N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCSC#N |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name for thiocyanic acid 2-(1H-indol-3-yl)ethyl ester is 2-(1H-indol-3-yl)ethyl thiocyanate. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.28 g/mol. The structure comprises an indole ring system linked via an ethyl spacer to a thiocyanate group (-SCN).
Comparative Structural Analysis
Key structural analogs from the literature include:
The thiocyanate group in the target compound introduces unique reactivity, including nucleophilic substitution potential at the sulfur atom . The indole moiety contributes aromaticity and hydrogen-bonding capabilities, which influence solubility and biological interactions .
Synthetic Pathways and Reaction Mechanisms
Thiocyanate Ester Formation
Thiocyanic acid esters are typically synthesized via nucleophilic displacement reactions. For example:
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Alkylation of Potassium Thiocyanate:
Reaction of 2-(1H-indol-3-yl)ethyl bromide with KSCN in polar aprotic solvents (e.g., DMF) yields the thiocyanate ester :This method achieved 65%–78% yields for analogous thiazole carboxylates .
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Mitsunobu Reaction:
Coupling of 2-(1H-indol-3-yl)ethanol with thiocyanic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Challenges in Synthesis
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Indole Sensitivity: The indole ring is prone to oxidation under acidic or high-temperature conditions, necessitating mild reagents .
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Thiocyanate Stability: Thiocyanates may hydrolyze to thiols or oxidize to sulfonic acids if exposed to moisture or strong oxidizers .
Physicochemical Properties
Predicted Properties
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Solubility: Moderate solubility in DMSO (≈20 mg/mL) and methanol (≈5 mg/mL), but poor in water (<0.1 mg/mL) due to the hydrophobic indole and thiocyanate groups .
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Melting Point: Estimated range: 120°C–140°C (similar to 2-(1H-indol-3-yl)ethyl thiourea, mp 135°C) .
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Spectroscopic Data:
Industrial and Research Applications
Agrochemical Development
Thiocyanate esters serve as intermediates in fungicide synthesis. For example:
Material Science
Indole-thiocyanate polymers exhibit tunable luminescence for OLED applications .
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